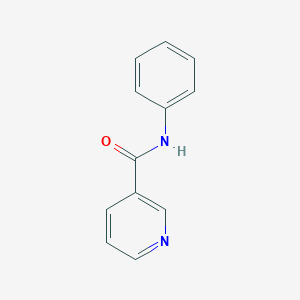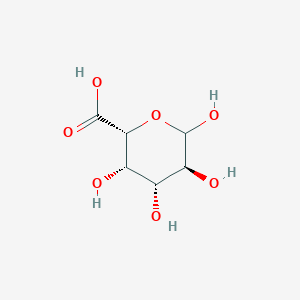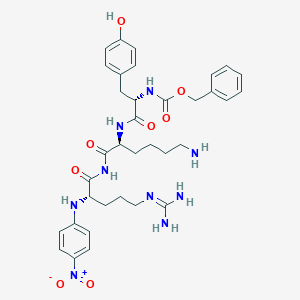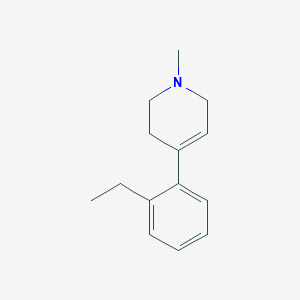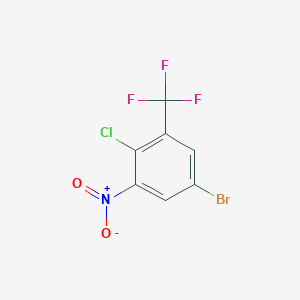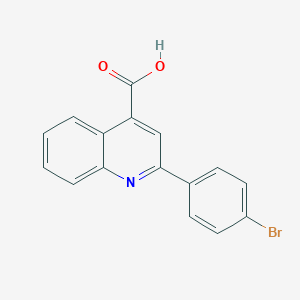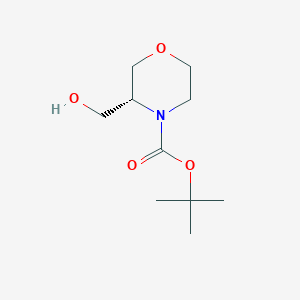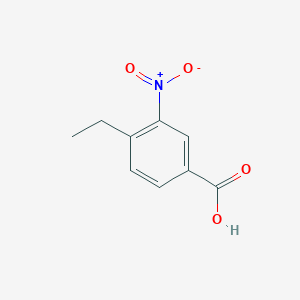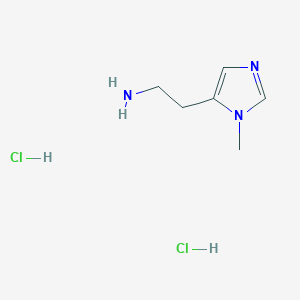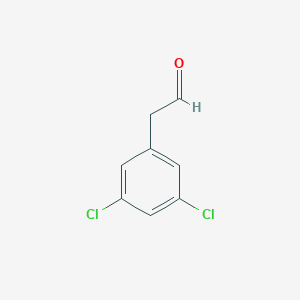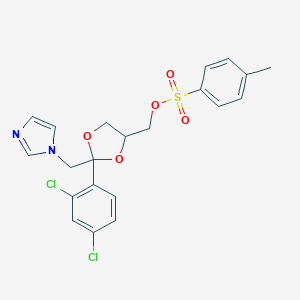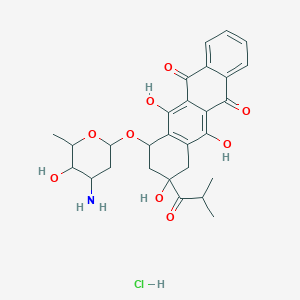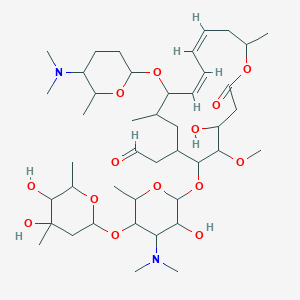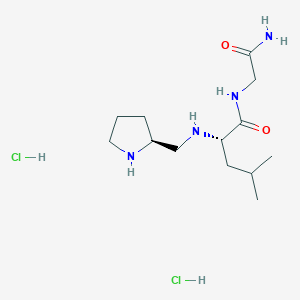
Prolyl-psi(methylamino)leucyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-psi(methylamino)leucyl-glycinamide, commonly known as PMLG, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. PMLG is a synthetic peptide that is designed based on the natural hormone thyrotropin-releasing hormone (TRH).
Wirkmechanismus
The mechanism of action of PMLG is not fully understood. However, it is believed to act by binding to the Prolyl-psi(methylamino)leucyl-glycinamide receptor, which is present in various tissues and organs in the body. The binding of PMLG to the Prolyl-psi(methylamino)leucyl-glycinamide receptor results in the activation of various signaling pathways, leading to the observed pharmacological effects.
Biochemische Und Physiologische Effekte
PMLG has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. PMLG has also been shown to increase the release of thyroid-stimulating hormone (TSH) from the pituitary gland, leading to an increase in thyroid hormone production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of PMLG is its ease of synthesis and purification, making it an ideal compound for use in laboratory experiments. PMLG is also relatively stable, making it suitable for long-term storage. However, one of the limitations of PMLG is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of PMLG. One of the significant areas of research is the identification of novel analogs of PMLG with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PMLG in various diseases, including depression, epilepsy, and chronic pain. Additionally, the development of new methods for the delivery of PMLG to target tissues and organs is an area of active research.
Synthesemethoden
The synthesis of PMLG is a complex process that involves several steps. The first step is the solid-phase peptide synthesis method, which involves the use of a resin-bound amino acid as the starting material. The resin-bound amino acid is activated with a coupling reagent, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. The final step involves the cleavage of the peptide from the resin, followed by purification and characterization.
Wissenschaftliche Forschungsanwendungen
PMLG has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PMLG is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. PMLG has been shown to exhibit potent pharmacological activities, including analgesic, antidepressant, and anticonvulsant effects.
Eigenschaften
CAS-Nummer |
109772-54-5 |
|---|---|
Produktname |
Prolyl-psi(methylamino)leucyl-glycinamide |
Molekularformel |
C13H28Cl2N4O2 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
(2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride |
InChI |
InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1 |
InChI-Schlüssel |
UDOMQZDFGBPQMX-ULEGLUPFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl |
SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
Andere CAS-Nummern |
109772-54-5 |
Synonyme |
Pro-psi(CH2NH)Leu-Gly-NH2 prolyl-psi(methylamino)leucyl-glycinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



